
Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate is an organobromine compound featuring a 3,4-dibrominated phenyl ring attached to a β-hydroxypropanoate ester backbone. The molecular formula is C₁₁H₁₂Br₂O₃, with a calculated molecular weight of 352.03 g/mol. The compound’s structure combines a hydroxy group at the β-position of the propanoate chain and two bromine atoms at the 3- and 4-positions of the aromatic ring.
This structural framework suggests significant reactivity due to:
- Electron-withdrawing effects from the bromine substituents, which enhance the acidity of the hydroxy group (pKa ~10–12, inferred from analogous compounds) .
- Synthetic versatility, as brominated aryl groups are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .
Properties
Molecular Formula |
C11H12Br2O3 |
---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
KNFATUPMMUDGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aldol Addition Using Lithium Diisopropylamide (LDA) and Aromatic Aldehydes
A well-established method involves the generation of an enolate from ethyl ester precursors using lithium diisopropylamide (LDA) at low temperatures, followed by addition of the aromatic aldehyde:
- Procedure : Under an inert atmosphere, n-butyllithium is reacted with diisopropylamine in tetrahydrofuran (THF) at -78 °C to generate LDA. The ethyl ester (e.g., ethyl 3-oxo-3-(3,4-dibromophenyl)propanoate) is then added to form the enolate. Subsequently, 3,4-dibromobenzaldehyde is added dropwise, and the mixture is stirred at -78 °C for several hours to allow nucleophilic addition to the aldehyde.
- Workup : The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification : The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.
- Outcome : This method yields this compound as a colorless oil with moderate to good yields (50–80%) depending on reaction conditions and substrate purity.
Reduction of Beta-Ketoesters
An alternative approach is the reduction of ethyl 3-oxo-3-(3,4-dibromophenyl)propanoate:
- Procedure : The beta-ketoester is dissolved in ethanol and cooled to 0 °C. Sodium borohydride is added portionwise to reduce the keto group to the hydroxy group.
- Workup : After completion (monitored by TLC), the reaction is acidified to pH ~6 with dilute hydrochloric acid, and the solvent is removed under vacuum. The product is extracted with dichloromethane, dried, and concentrated.
- Purification : Column chromatography yields the beta-hydroxy ester.
- Yield and Characterization : Yields of up to 85% have been reported for similar compounds; NMR and HRMS data confirm the structure.
Malonic Ester Condensation with Aromatic Aldehydes
This method involves stirring malonic acid monoethyl ester with 3,4-dibromobenzaldehyde in the presence of a base such as triethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures:
- Procedure : The mixture is stirred under nitrogen at around 80 °C for 15–20 hours.
- Workup : Volatile components are removed under vacuum, and the residue is extracted with diethyl ether/dichloromethane, washed with sodium bicarbonate and acid solutions, dried, and concentrated.
- Purification : Chromatography affords the hydroxy ester.
- Advantages : This method allows direct formation of the beta-hydroxy acid or ester with good regioselectivity and moderate yields (60–70%).
Photoredox Catalysis and Other Advanced Methods
Recent advances include photoredox catalysis for the synthesis of beta-hydroxy esters from alkenes and aromatic precursors. These methods involve:
- Use of iridium or ruthenium-based photocatalysts.
- Mild reaction conditions at room temperature.
- High selectivity for beta-substituted hydroxy acids.
While specific data for the 3,4-dibromo derivative are limited, analogous compounds such as ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate have been synthesized with yields around 57% using such protocols.
Data Summary Table of Preparation Methods
Characterization and Analytical Data
For this compound and related compounds, the following data are typical:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) : Aromatic protons appear as doublets and multiplets between 7.2–7.5 ppm; the hydroxy-bearing methine proton appears around 5.0 ppm; ethyl ester signals at 4.1 ppm (quartet) and 1.3 ppm (triplet).
- [^13C NMR](pplx://action/followup) : Carbonyl carbon at ~172 ppm; aromatic carbons between 125–140 ppm; hydroxy-bearing carbon around 69–70 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with sodium adducts observed.
- Purity : Flash chromatography purification yields colorless oils or crystalline solids depending on substituents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3,4-dibromophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).
Scientific Research Applications
Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxypropanoate moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Halogenation Patterns
- Bromine vs. Fluorine/Chlorine : Bromine’s higher atomic weight and polarizability increase molecular density and lipophilicity compared to lighter halogens. For example, the target compound’s molecular weight (352.03) is ~45% higher than its difluoro analog (242.21) .
- Electron Effects : Bromine’s strong electron-withdrawing nature enhances the hydroxy group’s acidity relative to methyl-substituted analogs (e.g., 3-bromo-4-methylphenyl derivative, ).
Functional Group Differences
- Hydroxy vs. Oxo: The hydroxy group enables hydrogen bonding and chiral resolution (e.g., Mosher’s ester derivatization ), while the oxo group facilitates condensations (e.g., Knoevenagel reactions) .
- Hydroxy vs. Amino: The amino group’s basicity contrasts with the hydroxy group’s acidity, directing divergent synthetic pathways (e.g., hydrochloride salt formation in ).
Substituent Position Effects
- Vicinal vs. Meta Substitution : The target’s 3,4-dibromophenyl group creates steric congestion absent in meta-substituted analogs (e.g., 3,5-difluorophenyl ). This may slow reaction rates in sterically demanding transformations.
- Ortho Substituents: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits reduced steric hindrance compared to the target, favoring faster kinetics in ring-opening reactions.
Biological Activity
Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
This compound is an ester with a molecular formula of and a molecular weight of approximately 335.04 g/mol. The presence of dibromophenyl groups significantly influences its chemical behavior and biological activity, making it a subject of interest in various fields, including medicinal chemistry.
The mechanism of action for this compound involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, modulating biochemical pathways essential for various physiological processes.
- Protein Interactions : The dibromophenyl ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially affecting their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties.
- Anticancer Potential : Preliminary research suggests that this compound may have anticancer effects by inhibiting cell proliferation in certain cancer cell lines.
- Enzyme Modulation : It has been reported to modulate the activity of enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate | Contains dichlorophenyl | Antimicrobial |
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate | Bromine at different position | Varies in reactivity |
Ethyl 3-(5-Fluorophenyl)-3-hydroxypropanoate | Fluorine substitution | Enhanced binding affinity |
This table highlights how variations in the substituents can lead to different biological activities.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves halogenated phenyl precursors (e.g., 3,4-dibromophenyl derivatives) subjected to nucleophilic addition or esterification under controlled conditions. Key steps include:
- Halogenation : Bromine substitution at the 3,4-positions of the phenyl ring using brominating agents (e.g., Br₂/Fe catalyst) .
- Hydroxypropanoate Formation : Reaction with ethyl acetoacetate or similar β-keto esters under basic conditions (e.g., K₂CO₃) to form the hydroxypropanoate ester .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures .
- Critical Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, temperature control (60–80°C), and solvent polarity adjustments to optimize yields .
- Validation : Monitor reaction progress via TLC and confirm purity using GC-MS (>95%) .
Q. How can spectroscopic techniques (NMR, GC-MS) be optimized to characterize the structural features of this compound?
- Answer :
- ¹H/¹³C NMR :
- Hydroxy Group : A broad singlet at δ 2.5–3.5 ppm (D₂O exchange confirms -OH presence) .
- Aromatic Protons : Doublets in δ 7.2–7.8 ppm (coupled 3,4-dibromophenyl protons) .
- Ester Moieties : Ethyl group signals at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .
- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (70 eV) to fragment the ester, yielding m/z peaks at 242 (M⁺-Br) and 164 (phenyl fragment) .
Q. What are the critical physical and chemical properties of this compound that impact its reactivity?
- Answer :
- Boiling Point : ~187°C (experimentally determined via differential scanning calorimetry) .
- Lipophilicity : LogP ≈ 2.8 (calculated), enhancing membrane permeability in biological assays .
- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or ethanol for in vitro studies .
- Reactivity : The β-hydroxy ester undergoes dehydration to form α,β-unsaturated esters under acidic conditions, useful for further functionalization .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating inflammatory pathways?
- Answer :
- Target Identification : Use affinity chromatography with immobilized compound to isolate binding proteins (e.g., COX-2) from cell lysates .
- Enzyme Assays : Measure inhibition of cyclooxygenase (COX) activity via fluorometric kits (e.g., Cayman Chemical) with IC₅₀ calculations .
- Gene Expression : Perform qPCR on inflammatory markers (IL-6, TNF-α) in macrophage models (RAW 264.7) treated with 10–100 µM compound .
- Controls : Include dexamethasone (positive control) and brominated analogs (e.g., 3,5-dibromo derivatives) to assess specificity .
Q. What strategies are effective in resolving contradictions in biological activity data observed across studies of halogenated phenylpropanoate derivatives?
- Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA with post-hoc Tukey) to identify outliers .
- Structural-Activity Relationships (SAR) : Compare substituent effects using analogs (e.g., 3,4-dichloro vs. 3,4-dibromo) to isolate electronic vs. steric contributions .
- Standardized Protocols : Validate assay conditions (e.g., fixed pH, serum-free media) to minimize variability in cell-based studies .
Q. What computational approaches are recommended to predict the binding affinity of this compound with target enzymes?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Bromine atoms show strong van der Waals interactions with Leu384 and Tyr385 .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the ligand-enzyme complex. Key hydrogen bonds with Ser530 stabilize binding .
- QSAR Models : Train models using descriptors like molar refractivity and Hammett constants (σ) to predict anti-inflammatory activity .
Comparative Analysis of Structural Analogs
Compound Name | Substituents | Key Biological Activity | Reference |
---|---|---|---|
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate | Cl at 3,4-positions | Moderate COX-2 inhibition (IC₅₀: 18 µM) | |
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate | Br at 3,5-positions | Enhanced antimicrobial activity (MIC: 4 µg/mL) | |
Ethyl 3-(4-fluoro-3-bromophenyl)-3-hydroxypropanoate | F at 4-, Br at 3- | Improved solubility (LogP: 2.1) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.